molecular formula C9H15NO3 B8087502 2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate

2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate

Cat. No.: B8087502
M. Wt: 185.22 g/mol
InChI Key: QRUIOTZJEOLWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate is a compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical and biological applications. The compound’s molecular formula is C9H13NO2·H2O, and it has a molecular weight of 185.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with amino acids under controlled conditions. One common method includes the use of a catalytic hydrogenation process to introduce the amino group into the bicyclic structure .

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the bicyclic structure while introducing the amino and acetic acid groups. This typically involves the use of high-pressure reactors and specific catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is facilitated by the unique bicyclic structure, which allows for specific binding and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • **2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
  • Bicyclo[2.2.1]hept-5-en-2-yl derivatives

Uniqueness

What sets 2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate apart from similar compounds is its hydrated form, which enhances its stability and reactivity. This makes it particularly valuable in applications where stability under various conditions is crucial .

Properties

IUPAC Name

2-amino-2-(2-bicyclo[2.2.1]hept-5-enyl)acetic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.H2O/c10-8(9(11)12)7-4-5-1-2-6(7)3-5;/h1-2,5-8H,3-4,10H2,(H,11,12);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUIOTZJEOLWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(C(=O)O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.